![molecular formula C10H17NS B12112091 (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine](/img/structure/B12112091.png)
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine
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Overview
Description
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene and amine, featuring a thiophen-3-ylmethyl group attached to a 3-methylbutan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine typically involves the reaction of thiophen-3-ylmethanol with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amine linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as distillation or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various N-substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features indicate possible biological activities, particularly in the development of pharmaceuticals. Compounds with similar structures have been associated with significant biological effects, including:
- Antimicrobial Activity : Research indicates that thiophene derivatives often exhibit antimicrobial properties. For instance, compounds structurally related to (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine have shown efficacy against bacteria such as Pseudomonas aeruginosa and Escherichia coli .
- Antiviral Potential : Molecular docking studies have suggested that compounds similar to this compound may interact effectively with viral proteins, indicating potential antiviral applications .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiophene derivatives, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 μM against common pathogens . This highlights the potential of this compound in developing new antimicrobial agents.
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in synthetic organic chemistry. Its synthesis typically involves multi-step reactions that can be adapted for various applications:
Synthesis Overview
The synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions : Utilizing thiophene derivatives as starting materials.
- Mannich Reaction : Combining amines with aldehydes and ketones to form the desired compound.
These synthetic pathways allow for high yields and purity levels, making it suitable for further functionalization .
Further studies on this compound are essential to fully elucidate its biological activities and potential applications in drug development. Key areas for future research include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To understand the interactions at the molecular level with biological targets.
- Formulation Development : To explore its use in various pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine
- (2S)-3-Methyl-2-butanamine
- 3-Methylbutan-2-ylamine
Uniqueness
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is unique due to the specific positioning of the thiophene ring and the 3-methylbutan-2-ylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is an organic compound characterized by its unique structural features, which include a branched alkyl group and a thiophene ring. Its molecular formula contributes to its distinct chemical properties, making it a subject of interest in various biological studies. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C₁₃H₁₉N₁S
- Molecular Weight : Approximately 227.36 g/mol
The compound's structure enhances its potential for specific interactions within biological systems, which is crucial for its activity against various targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Mechanism of Action |
---|---|---|
Antimicrobial | Various bacterial strains | Inhibition of cell wall synthesis |
Anticancer | Cancer cell lines (e.g., breast, lung) | Induction of apoptosis |
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors involved in critical pathways such as cell proliferation and survival. For example, molecular docking studies have indicated that the compound may bind to protein kinases, which play a pivotal role in cancer progression .
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
Study 2: Anticancer Effects
In vitro studies conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests a promising avenue for further research into its use as an anticancer agent .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Pharmacological Development : Exploring formulation strategies for potential therapeutic applications.
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3 |
InChI Key |
JEUWLDTZKJJITA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CSC=C1 |
Origin of Product |
United States |
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